molecular formula C7H9NO2 B13558368 Methyl 3-(azetidin-3-yl)propiolate

Methyl 3-(azetidin-3-yl)propiolate

Cat. No.: B13558368
M. Wt: 139.15 g/mol
InChI Key: VUCKMJXBWDWARL-UHFFFAOYSA-N
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Description

Methyl 3-(azetidin-3-yl)propiolate: is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(azetidin-3-yl)propiolate typically involves the reaction of azetidin-3-one with propiolic acid derivatives. One common method involves the use of methyl 2-(dimethoxyphosphoryl)acetate and azetidin-2-one in the presence of a base such as sodium hydride (NaH) in dry tetrahydrofuran (THF) to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(azetidin-3-yl)propiolate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The azetidine ring can undergo substitution reactions, where different substituents replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce various reduced azetidine derivatives.

Scientific Research Applications

Methyl 3-(azetidin-3-yl)propiolate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(azetidin-3-yl)propiolate involves its interaction with various molecular targets and pathways. The azetidine ring’s strain and reactivity make it a versatile intermediate in chemical reactions. It can form covalent bonds with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (N-Boc-azetidin-3-ylidene)acetate
  • Azetidine-2-one
  • Methyl 2-(oxetan-3-ylidene)acetate

Uniqueness

Methyl 3-(azetidin-3-yl)propiolate stands out due to its propiolate group, which imparts unique reactivity compared to other azetidine derivatives. This reactivity allows for a broader range of chemical transformations and applications, making it a valuable compound in synthetic chemistry and beyond .

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

methyl 3-(azetidin-3-yl)prop-2-ynoate

InChI

InChI=1S/C7H9NO2/c1-10-7(9)3-2-6-4-8-5-6/h6,8H,4-5H2,1H3

InChI Key

VUCKMJXBWDWARL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1CNC1

Origin of Product

United States

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